Aerothionin Demonstrates Superior Antimycobacterial Activity Against Drug-Resistant M. tuberculosis Relative to Calafianin
In a direct head-to-head evaluation against multidrug-resistant clinical isolates of M. tuberculosis, aerothionin exhibited activity against all four monoresistant variants (rifampin, isoniazid, ethambutol, and streptomycin resistant) at 12.5 µg/mL, whereas calafianin was inactive against these variants [1]. Further testing against eight M. tuberculosis clinical isolates with varying resistance patterns yielded MIC values from 6.5 to 25 µg/mL for aerothionin, confirming its broad-spectrum antimycobacterial efficacy [1].
| Evidence Dimension | Antimycobacterial activity against drug-resistant M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 12.5 µg/mL against all four monoresistant variants; MIC range = 6.5-25 µg/mL against eight clinical isolates |
| Comparator Or Baseline | Calafianin: inactive against monoresistant variants |
| Quantified Difference | Aerothionin active, calafianin inactive |
| Conditions | Modified microplate Alamar Blue assay; monoresistant variants of M. tuberculosis H37Rv |
Why This Matters
This differential efficacy against drug-resistant strains positions aerothionin as a more promising antimycobacterial lead compound than calafianin for tuberculosis drug discovery programs.
- [1] Encarnación-Dimayuga, R., Ramírez, M. R., & Luna-Herrera, J. (2003). Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia). Pharmaceutical Biology, 41(5), 384-387. View Source
